molecular formula C31H31N3O5S B11547207 N-(1-{N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide

N-(1-{N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide

Cat. No. B11547207
M. Wt: 557.7 g/mol
InChI Key: XYXACCRLPSJINB-RUMWWMSVSA-N
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Description

N-(1-{N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide: is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a methoxyphenyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds The process often begins with the preparation of the benzyloxy and methoxyphenyl intermediates, followed by their coupling with hydrazinecarbonyl and phenylethyl groups under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-{N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-(1-{N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide: has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-{N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-{N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide: is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications across multiple fields, distinguishing it from simpler or more specialized compounds.

properties

Molecular Formula

C31H31N3O5S

Molecular Weight

557.7 g/mol

IUPAC Name

N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanamide

InChI

InChI=1S/C31H31N3O5S/c1-23-13-16-27(17-14-23)40(36,37)34-28(19-24-9-5-3-6-10-24)31(35)33-32-21-26-15-18-29(30(20-26)38-2)39-22-25-11-7-4-8-12-25/h3-18,20-21,28,34H,19,22H2,1-2H3,(H,33,35)/b32-21+

InChI Key

XYXACCRLPSJINB-RUMWWMSVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)NN=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC

Origin of Product

United States

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